molecular formula C7H10BrCl2N3 B15305130 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride

7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride

Cat. No.: B15305130
M. Wt: 286.98 g/mol
InChI Key: OFCFWYQSKSHTSX-UHFFFAOYSA-N
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Description

7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is a chemical compound with the molecular formula C7H8BrN3·2HCl. It is a brominated derivative of pyrido[2,3-b]pyrazine, a heterocyclic compound that contains both nitrogen and bromine atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the reaction of pyrido[2,3-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .

Scientific Research Applications

7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine: The parent compound without the bromine substitution.

    7-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: A chlorinated derivative with similar properties.

    1H,2H,3H,4H-pyrido[2,3-b]pyrazine-5-carboxylic acid: A carboxylated derivative used in different applications.

Uniqueness

7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is unique due to its bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials .

Properties

Molecular Formula

C7H10BrCl2N3

Molecular Weight

286.98 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine;dihydrochloride

InChI

InChI=1S/C7H8BrN3.2ClH/c8-5-3-6-7(11-4-5)10-2-1-9-6;;/h3-4,9H,1-2H2,(H,10,11);2*1H

InChI Key

OFCFWYQSKSHTSX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=C(C=N2)Br.Cl.Cl

Origin of Product

United States

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